molecular formula C17H18N2O3 B5159501 N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide

N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B5159501
M. Wt: 298.34 g/mol
InChI Key: MRZDMHWNZDILSV-UHFFFAOYSA-N
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Description

N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrrolidine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors. The furan ring is then introduced through a series of reactions involving furan derivatives. The final step involves the coupling of the furan and pyrrolidine intermediates with a phenyl group under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyrrolidine derivatives, such as:

Uniqueness

What sets N-(2-oxo-2-phenyl-1-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-oxo-2-phenyl-1-pyrrolidin-1-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-15(13-7-2-1-3-8-13)16(19-10-4-5-11-19)18-17(21)14-9-6-12-22-14/h1-3,6-9,12,16H,4-5,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZDMHWNZDILSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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